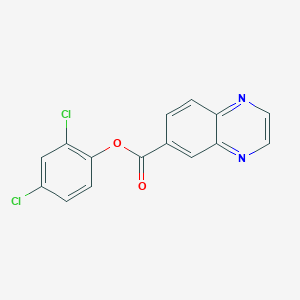

2,4-Dichlorophenyl quinoxaline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl) quinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O2/c16-10-2-4-14(11(17)8-10)21-15(20)9-1-3-12-13(7-9)19-6-5-18-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMAUUQBSRXNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate typically involves the condensation of 2,4-dichloroaniline with a suitable diketone, followed by cyclization to form the quinoxaline ring. One common method involves the reaction of 2,4-dichloroaniline with 1,2-diketone in the presence of a catalyst such as acetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate diimine, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.

Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: Quinoxaline-2,3-diones.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorophenyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl quinoxaline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the death of microbial cells or the inhibition of cancer cell growth. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Molecular Weights

*Estimated based on analogues.

- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl group in the target compound enhances electron deficiency compared to methoxy-substituted analogues (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline ), which may reduce metabolic oxidation but increase reactivity toward nucleophilic targets.

Crystallographic and Intermolecular Interactions

- Packing Interactions: The dichlorophenyl group in the target compound may engage in C–H···Cl or π–π interactions, similar to C–H···π interactions observed in (phenylethynyl-phenyl stacking) and (methoxyphenyl-quinoline dihedral angles).

- Planarity: Quinoxaline cores are generally planar (deviation <0.06 Å in ), but bulky substituents like 2,4-dichlorophenyl may induce torsional strain, altering crystal packing compared to smaller groups (e.g., methoxy in ).

Biological Activity

2,4-Dichlorophenyl quinoxaline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoxaline core substituted with a 2,4-dichlorophenyl group and a carboxylate functional group. The synthesis typically involves the reaction of 2,4-dichlorobenzoic acid with quinoxaline derivatives under specific conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves the inhibition of bacterial DNA synthesis and cell wall formation, which is critical for bacterial survival and replication.

- Anticancer Properties : Studies have indicated that this compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. It has shown effectiveness against several cancer cell lines, demonstrating potential as an anticancer agent.

Biological Activity Data

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of various quinoxaline derivatives against M. tuberculosis, highlighting that this compound exhibited potent antimycobacterial activity with an IC50 value of 1.25 µg/mL. This study also confirmed low toxicity in vivo, suggesting its potential as a therapeutic agent against tuberculosis .

- Anticancer Research : Another investigation focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in several human cancer cell lines. The compound's mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

- Structure-Activity Relationship (SAR) Studies : Research into the SAR of quinoxaline derivatives indicated that substituents on the benzene ring significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhanced antimicrobial efficacy while modifying the carboxylate group influenced antitubercular activity .

Q & A

Q. What are the optimal synthetic routes for 2,4-dichlorophenyl quinoxaline-6-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves condensation of 2,4-dichlorophenol with quinoxaline-6-carbonyl chloride derivatives. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactant solubility and reaction kinetics .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.

- Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl generated during esterification. Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

A combination of techniques is recommended:

- ¹H/¹³C NMR : Assign peaks for the quinoxaline ring (δ 8.5–9.0 ppm for aromatic protons) and 2,4-dichlorophenyl substituents (δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COO group at m/z 280–300) .

- IR spectroscopy : Identify ester carbonyl stretching (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications to the quinoxaline core influence the compound’s biological activity?

Substituent effects can be systematically studied using analogs:

| Substituent Position | Biological Activity Trend | Mechanistic Insight |

|---|---|---|

| 2,4-Dichlorophenyl (target) | Moderate kinase inhibition | Steric hindrance limits binding pocket access . |

| Trifluoromethyl (C-6) | Enhanced lipophilicity | Improved cellular uptake but reduced solubility . |

| Methoxy (C-7) | Inactive | Electron-donating groups disrupt π-π stacking with target proteins . |

| Methodology: Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) and correlate with computational docking studies . |

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may arise from assay conditions or cell line variability. Strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (48–72 hrs).

- Control for solubility : Add co-solvents (e.g., DMSO ≤0.1%) to prevent precipitation .

- Mechanistic follow-up : Perform transcriptomic profiling to identify off-target effects confounding IC₅₀ measurements .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB: 3WZE) to model ligand-receptor interactions. Key residues (e.g., ATP-binding site lysines) often form hydrogen bonds with the carboxylate group .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; analyze RMSD fluctuations (<2 Å indicates stable binding) .

- QSAR modeling : Train models on analogs to predict bioactivity based on substituent electronegativity and steric parameters .

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Storage conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation .

- Stability monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products (e.g., free quinoxaline-6-carboxylic acid) .

Q. How can regioselective functionalization of the quinoxaline ring be achieved for derivative synthesis?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate C-5, followed by electrophilic quenching (e.g., iodination) .

- Protecting groups : Temporarily block the carboxylate with tert-butyl esters to direct reactions to the chlorophenyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.